molecular formula C9H6F4O3 B12844692 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid

Cat. No.: B12844692
M. Wt: 238.14 g/mol
InChI Key: HREUQQFCHQHDNC-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F4O3 It is a derivative of benzoic acid, characterized by the presence of fluorine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group via a Friedel-Crafts acylation reaction, followed by the introduction of the fluorine and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzoic acid
  • 6-Methoxy-4-(trifluoromethyl)benzoic acid

Uniqueness

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid is unique due to the specific combination of fluorine, methoxy, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

IUPAC Name

2-fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H6F4O3/c1-16-6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15)

InChI Key

HREUQQFCHQHDNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(F)(F)F)F)C(=O)O

Origin of Product

United States

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